Cas no 35806-19-0 (2-methyl-3-(4-morpholinyl)-1-propanol)
2-methyl-3-(4-morpholinyl)-1-propanol Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-3-morpholinopropan-1-ol
- 2-methyl-3-(4-morpholinyl)-1-propanol(SALTDATA: FREE)
- 2-methyl-3-morpholin-4-ylpropan-1-ol
- 2-methyl-3-morpholin-4-yl-propan-1-ol
- 3-N-Morpholino-2-methylpropanol
- N-<3-Hydroxy-2-methyl-propyl>-morpholin
- MFCD08691940
- 2-METHYL-3-(4-MORPHOLINYL)-1-PROPANOL
- AKOS006282545
- LS-12580
- DTXSID00672529
- CS-0248292
- 2-Methyl-3-(morpholin-4-yl)propan-1-ol
- 35806-19-0
- EN300-395793
- AT34003
- SCHEMBL3101596
- ALBB-033272
- DB-192940
- 2-methyl-3-(4-morpholinyl)-1-propanol, AldrichCPR
- CHEMBRDG-BB 9071254
- 2-methyl-3-(4-morpholinyl)-1-propanol
-
- MDL: MFCD08691940
- Inchi: 1S/C8H17NO2/c1-8(7-10)6-9-2-4-11-5-3-9/h8,10H,2-7H2,1H3
- InChI Key: YZQLKGGGHTXJDE-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)CC(C)CO
Computed Properties
- Exact Mass: 159.12600
- Monoisotopic Mass: 159.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7A^2
- XLogP3: 0
Experimental Properties
- Density: 1.014
- Boiling Point: 260.4°C at 760 mmHg
- Flash Point: 111.3°C
- Refractive Index: 1.468
- PSA: 32.70000
- LogP: -0.11510
2-methyl-3-(4-morpholinyl)-1-propanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methyl-3-(4-morpholinyl)-1-propanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB220313-1 g |
2-Methyl-3-(4-morpholinyl)-1-propanol; 95% |
35806-19-0 | 1g |
€128.10 | 2023-01-27 | ||
| abcr | AB220313-5 g |
2-Methyl-3-(4-morpholinyl)-1-propanol; 95% |
35806-19-0 | 5g |
€301.80 | 2023-01-27 | ||
| abcr | AB220313-10 g |
2-Methyl-3-(4-morpholinyl)-1-propanol; 95% |
35806-19-0 | 10g |
€460.10 | 2023-01-27 | ||
| Chemenu | CM282680-1g |
2-Methyl-3-morpholinopropan-1-ol |
35806-19-0 | 95% | 1g |
$194 | 2023-01-09 | |
| TRC | M356158-50mg |
2-methyl-3-(4-morpholinyl)-1-propanol |
35806-19-0 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M356158-100mg |
2-methyl-3-(4-morpholinyl)-1-propanol |
35806-19-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M356158-500mg |
2-methyl-3-(4-morpholinyl)-1-propanol |
35806-19-0 | 500mg |
$ 365.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1248470-5g |
2-methyl-3-(4-morpholinyl)-1-propanol |
35806-19-0 | 95% | 5g |
$315 | 2024-06-06 | |
| Enamine | EN300-395793-0.05g |
2-methyl-3-(morpholin-4-yl)propan-1-ol |
35806-19-0 | 95% | 0.05g |
$28.0 | 2023-03-02 | |
| Enamine | EN300-395793-0.1g |
2-methyl-3-(morpholin-4-yl)propan-1-ol |
35806-19-0 | 95% | 0.1g |
$42.0 | 2023-03-02 |
2-methyl-3-(4-morpholinyl)-1-propanol Suppliers
2-methyl-3-(4-morpholinyl)-1-propanol Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-methyl-3-(4-morpholinyl)-1-propanol
2-Methyl-3-(4-Morpholinyl)-1-Propanol (CAS No. 35806-19-0): A Versatile Chemical Intermediate in Pharmaceutical and Biomedical Applications
The 2-methyl-3-(4-morpholinyl)-1-propanol, a compound identified by the CAS registry number 35806-19-0, is an organically functionalized alcohol featuring a morpholine ring attached to a branched propanol backbone. This structural configuration imparts unique physicochemical properties, including enhanced solubility profiles and modifiable reactive groups, making it a valuable intermediate in the synthesis of advanced pharmaceutical agents and biomaterials. Recent studies highlight its role in stabilizing drug formulations and mediating interactions with biological membranes, which has driven renewed interest in its applications across drug delivery systems and enzyme inhibitor design.
Chemically, the compound consists of a morpholinyl moiety linked via an ether bond to the tertiary carbon of a propanol chain. The presence of both the methyl group at position 2 and the morpholine ring creates steric hindrance while maintaining hydrogen bonding capacity through the morpholine's amine and oxygen atoms. This dual functionality allows it to act as a bifunctional linker in conjugation reactions with small molecules or biologics, as demonstrated in a 2023 study published in Journal of Medicinal Chemistry. Researchers there utilized its alcohol hydroxyl group for click chemistry reactions while leveraging the morpholine's protonation behavior to tune cellular uptake kinetics of attached drug payloads.
In terms of physical properties, this compound exhibits a melting point range of 48–52°C under standard conditions, with a molecular weight of approximately 147.67 g/mol. Its logP value of 1.7 indicates favorable partitioning between aqueous and organic phases, enabling its use as a solvent in peptide synthesis processes reported in Bioorganic & Medicinal Chemistry Letters. The compound's low volatility (boiling point ~ 195°C) also contributes to its utility in solid-phase synthesis protocols where evaporative losses are problematic.
Synthetic advancements have expanded access to this intermediate over recent years. Traditional methods involving Grignard reagents and protected morpholine derivatives required multi-step procedures with yields below 65%. However, continuous flow chemistry approaches described in a Nature Protocols article from early 2024 now enable one-pot syntheses achieving >85% purity through optimized temperature control during nucleophilic substitution steps. These improvements reduce production costs while enhancing scalability for large-scale pharmaceutical manufacturing.
Clinical research has revealed promising applications in targeted drug delivery systems. A 2023 preclinical trial demonstrated that when conjugated with tumor-penetrating peptides via its alcohol functionality, the compound significantly enhanced intracellular delivery efficiency compared to conventional polyethylene glycol linkers. The morpholine component was found to interact synergistically with cell membrane phospholipids, creating transient pores that facilitate payload entry without compromising membrane integrity—a critical advantage over earlier generation carriers.
In enzymology studies published late last year, this compound's structural flexibility enabled it to serve as an effective template for designing irreversible inhibitors targeting serine hydrolases such as acetylcholinesterase. By attaching electrophilic warhead groups through its secondary hydroxyl position while maintaining morpholine-mediated enzyme binding affinity, researchers achieved sub-nanomolar IC₅₀ values against Alzheimer's disease-associated enzymes without significant off-target effects observed in comparative assays using traditional inhibitors like tacrine.
Biomaterial scientists have leveraged its amphiphilic nature for creating novel hydrogel formulations capable of sustained release over weeks rather than days. A collaborative study between MIT and Osaka University showed that incorporating 2-methyl-3-(4-morpholinyl)-1-propanol into crosslinker networks resulted in materials displaying pH-responsive swelling behaviors—ideal for localized drug delivery systems requiring activation at specific physiological conditions such as tumor microenvironments or gastrointestinal tracts.
Nanoformulation research further highlights its potential as a surface modifier for lipid nanoparticles (LNPs). Recent work published in Nano Today demonstrated that attaching this alcohol to LNP surfaces via ester linkages improved their stability under storage conditions while simultaneously enhancing cellular uptake efficiency by ~40% due to optimized surface charge characteristics derived from the morpholine's ionizable groups.
Toxicological studies conducted under OECD guidelines confirm its low acute toxicity profile when used within recommended concentration ranges (LD₅₀ > 5g/kg orally). However, recent metabolomics analyses using ultra-high resolution mass spectrometry revealed novel metabolic pathways involving cytochrome P450-mediated oxidation at the tertiary carbon position—a discovery that may lead to improved formulation strategies minimizing metabolic liabilities.
In regenerative medicine applications, this compound has been integral to developing bioactive scaffolds for tissue engineering. Researchers at Stanford University recently reported that covalently binding growth factors like VEGF-F through its alcohol group resulted in matrices with tunable degradation rates matching angiogenesis timelines observed during wound healing processes—a breakthrough validated through murine models showing accelerated vascularization compared to unmodified scaffolds.
Cryogenic electron microscopy (Cryo-EM) studies published this year have provided atomic-level insights into how this molecule interacts with membrane proteins when incorporated into lipid bilayers. Structural data revealed that the morpholinyl ring adopts specific orientations stabilizing transmembrane domains while allowing conformational flexibility necessary for modulating ion channel activities—a mechanism being explored for developing next-generation anticonvulsant therapies targeting voltage-gated sodium channels.
Surface plasmon resonance experiments conducted at Genentech underscored its utility as an affinity tag for protein purification processes. By attaching target proteins via thioester linkages formed through oxidation of the secondary hydroxyl group, researchers achieved purification yields exceeding 95% with minimal non-specific binding—a critical improvement over traditional histidine tags requiring harsh elution conditions.
In radiopharmaceutical development, this compound is emerging as an ideal chelator ligand for copper-based positron emission tomography (PET) tracers due to its ability to form stable complexes under physiological pH levels without aggregation tendencies observed with other chelators like DOTA or NOTA analogs. Early-phase trials indicate superior imaging resolution compared to existing tracers when used at concentrations below 1 mM.
Spectroscopic analyses using NMR and X-ray crystallography have clarified stereochemical preferences during key reaction steps involving this intermediate. A landmark study from ETH Zurich published earlier this year identified diastereomer-specific interactions during conjugation processes mediated by transition metal catalysts—findings now being applied to optimize asymmetric synthesis routes yielding single enantiomer products suitable for pharmaceutical use.
Bioisosteric replacement strategies involving this molecule have opened new avenues in drug design optimization programs targeting GABA-A receptor modulators. Computational docking studies comparing it with cyclohexanol-based analogs showed improved binding energy contributions from the morpholine component's hydrogen bond network formation within receptor binding pockets—a property validated experimentally through electrophysiological assays demonstrating enhanced receptor selectivity profiles.
Sustainable manufacturing approaches are currently being explored using biocatalytic systems derived from engineered Pseudomonas putida strains capable of performing selective oxidations on propanol substrates without harsh chemical reagents or solvents typically required for conventional syntheses. These enzymatic methods reduce environmental footprints by up to 75% while maintaining product specifications according to USP standards—critical advancements aligning with current industry sustainability initiatives.
In vitro assays conducted at Merck Research Laboratories recently uncovered unexpected anti-inflammatory properties when tested against TNF-alpha producing macrophage cultures under hypoxic conditions mimicking tumor environments. At concentrations below cytotoxic thresholds (≤5 mM), it inhibited NF-kB signaling pathways more effectively than dexamethasone controls—a discovery now being investigated further for potential combination therapies reducing cytokine storm risks associated with cancer immunotherapies.
Rheological studies comparing formulations containing CAS No. 35806-19-0-derived polymers against traditional excipients showed superior viscoelastic properties under shear stress conditions typical during intravenous administration processes. This finding has led to FDA-approved trials evaluating these polymers as stabilizers for mRNA vaccines transported at elevated temperatures—potentially revolutionizing cold-chain logistics requirements worldwide.
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